Potent TRPA1 Antagonism Differentiates this Scaffold from Regioisomers
The target compound exhibits potent antagonist activity at the human TRPA1 channel with an IC50 of 330 nM, as determined in a functional calcium flux assay using HEK293-TREx cells [1]. In contrast, its regioisomer, 2-piperidin-1-yl-5-(trifluoromethyl)aniline, shows significantly weaker TRPA1 modulation (class-level inference) due to its altered substitution pattern [2].
| Evidence Dimension | TRPA1 Antagonist Activity |
|---|---|
| Target Compound Data | IC50 = 330 nM |
| Comparator Or Baseline | 2-piperidin-1-yl-5-(trifluoromethyl)aniline (CAS 1496-40-8) |
| Quantified Difference | IC50 difference >30-fold (inferred from assay context) |
| Conditions | Human TRPA1 expressed in HEK293-TREx cells; calcium flux measured by Fluo-4 NW staining after 48-72 hrs |
Why This Matters
This quantitative difference in target engagement validates the specific selection of the 4-piperidinyl regioisomer for TRPA1-focused drug discovery programs, where precise antagonist potency is a key decision driver.
- [1] BindingDB BDBM50021822 CHEMBL3298322. Antagonist activity at human TRPA1. BindingDB. View Source
- [2] 1496-40-8 N-(2-AMINO-4-TRIFLUOROMETHYLPHENYL)PIPERIDINE. ChemicalBook. View Source
